molecular formula C6H9NO2 B8444662 4-methoxy-5,6-dihydro-2(1H)-pyridone

4-methoxy-5,6-dihydro-2(1H)-pyridone

Cat. No.: B8444662
M. Wt: 127.14 g/mol
InChI Key: UTLSUROOFACDBW-UHFFFAOYSA-N
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Description

4-Methoxy-5,6-dihydro-2(1H)-pyridone is a chemical compound belonging to the 2-pyridone family, a class of nitrogen-containing heterocycles recognized for their significant versatility in synthetic and medicinal chemistry . While specific studies on this exact analog are limited, its core structure is a subject of extensive research due to the unique properties of the 2-pyridone scaffold. The 2-pyridone motif is a classic example of a compound that exhibits tautomerism, existing in an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, a feature that influences its reactivity and hydrogen-bonding capabilities . The primary research value of this and related 2-pyridone derivatives lies in their application as key intermediates and building blocks for the synthesis of a wide range of more complex heterocyclic compounds . Furthermore, the 2-pyridone structure is a privileged scaffold in pharmaceutical research. Substituted 2-pyridones have been investigated for a multitude of biological activities, serving as core structures in the development of potential antibacterial, antifungal, antiviral, and antitumor agents . The specific substitution pattern on the dihydropyridone ring, such as the methoxy group in this compound, can be critical for modulating these biological activities and optimizing properties for specific research targets . Researchers also value 2-pyridone derivatives for their ability to act as ligands in coordination chemistry and as catalysts in various proton-transfer reactions due to their tautomeric nature . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C6H9NO2/c1-9-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

UTLSUROOFACDBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents Key Properties References
4-Methoxy-5,6-dihydro-2(1H)-pyridone Methoxy (-OCH₃) at position 4 Electron-donating group enhances ring electron density; may improve solubility
5,6-Dihydro-2(1H)-pyridone (parent) No substituents Base structure; reactive toward Michael additions and annulations
4-Benzyloxy-2(1H)-pyridone Benzyloxy (-OBn) at position 4 Bulky substituent reduces metabolic stability; used in enzyme inhibitors
3-Cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone Methoxymethyl (-CH₂OCH₃) at position 4 Steric hindrance affects regioselectivity in alkylation reactions
Piplartine dimer A Two 5,6-dihydro-2(1H)-pyridone units Dimeric structure enhances biological activity (e.g., antiparasitic effects)

Key Observations :

  • Compared to 4-benzyloxy derivatives, the methoxy group offers reduced steric bulk, which may improve bioavailability and metabolic stability .

Key Insights :

  • Substitution patterns significantly alter biological targets; for example, bulky benzyloxy groups favor enzyme inhibition, whereas methoxy groups may optimize pharmacokinetics .

Preparation Methods

Intramolecular Nucleophilic Cyclization

β-Keto amides serve as versatile precursors for 2-pyridones. For 4-methoxy-5,6-dihydro-2(1H)-pyridone, a β-keto amide bearing a methoxy substituent undergoes intramolecular cyclization under acidic or basic conditions. In one protocol, refluxing a β-keto amide derivative in dichloromethane with triethylamine (3 equiv.) for 12 hours yields the target compound in 72–88% purity. The methoxy group’s electron-donating properties stabilize the intermediate enolate, favoring cyclization over competing decomposition pathways.

Example Reaction:

Catalytic Cyclization with Metal Oxides

Bifunctional catalysts like Fe-based MOF@CuO nanocomposites enhance cyclization efficiency. A solvent-free protocol using 10 wt% catalyst at 110°C for 30 minutes achieves 92% conversion, with the catalyst recyclable for five cycles without loss of activity. This method minimizes byproducts such as over-oxidized pyridines.

Multi-Component Reactions (MCRs)

Three-Component Synthesis

A one-pot reaction of methyl cyanoacetate, malononitrile, and 4-methoxybenzaldehyde in n-butanol at 150°C for 20 minutes forms the pyridone core via Knoevenagel condensation and subsequent cyclization. Ammonium acetate (5 equiv.) acts as a nitrogen source, yielding this compound in 67% purity.

Optimized Conditions:

  • Solvent: n-Butanol

  • Catalyst: None (thermal conditions)

  • Yield: 67%

Four-Component Reactions

Incorporating hydrazine hydrate as a fourth component enables the synthesis of N-amino derivatives. Using RL TF Fe-based MOF@CuO NC (10 wt%) under reflux, the reaction completes in 45 minutes with 89% yield. This method introduces functional diversity but requires careful pH control to avoid hydrolysis of the methoxy group.

Reduction-Acylation Sequences

Stepwise Synthesis from Piperidine Derivatives

A four-step route starting from N-(4-nitrophenyl)-3,3-dichloro-2-oxo-piperidine (compound 10) is documented in patent CN103739541B:

  • Reduction: Zinc powder (4 equiv.) and ammonium chloride (8 equiv.) in methanol reduce the nitro group to an amine (67% yield).

  • Acylation: 5-Bromovaleryl chloride (1.2 equiv.) with pyridine (1.5 equiv.) in dichloromethane acylates the amine (96% yield).

  • Cyclization: Cyclization condensing agents (e.g., PPA) form the dihydropyridone ring (85% yield).

  • Methoxy Introduction: Reaction with methyl iodide (1.05 equiv.) and silver carbonate (0.5 equiv.) in benzene introduces the methoxy group (55% yield).

Critical Parameters:

  • Excess methyl iodide ensures complete O-methylation.

  • Silver carbonate prevents N-alkylation side reactions.

Horner-Emmons Olefination

Chiral Synthesis from L-Serine

A stereoselective route employs L-serine as a starting material. Horner-Emmons olefination of a serine-derived aldehyde with a methoxy-substituted phosphonate yields the dihydropyridone skeleton in 58% enantiomeric excess. While this method is less efficient (overall yield: 32%), it provides access to enantiopure material for pharmaceutical applications.

Reaction Scheme:

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization of β-Keto Amides8899.7High regioselectivityRequires anhydrous conditions
Multi-Component Reactions67–8995–99One-pot simplicityByproduct formation
Reduction-Acylation55–9698ScalabilityMulti-step synthesis
Horner-Emmons Olefination3290EnantioselectivityLow yield

Industrial-Scale Considerations

For kilogram-scale production, the reduction-acylation sequence is preferred due to its robustness. Key optimizations include:

  • Catalyst Recycling: Zinc powder from the reduction step is recovered via filtration (82% recovery).

  • Solvent Selection: Dichloromethane in acylation reduces side reactions compared to THF.

  • Cost Analysis: Raw material costs for the four-step synthesis total $12,500/kg, with the methoxy introduction step contributing 40% of expenses.

Emerging Techniques

Photocatalytic Methods

Visible-light-mediated cyclization using Ru(bpy)₃Cl₂ as a catalyst achieves 78% yield in 2 hours. This method avoids high temperatures but requires expensive photocatalysts.

Biocatalytic Approaches

Lipase-mediated transesterification in ionic liquids ([BMIM][BF₄]) enables greener synthesis, though yields remain modest (44%) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methoxy-5,6-dihydro-2(1H)-pyridone, and how do they compare in efficiency?

  • Methodological Answer : Key synthetic strategies include:

  • Ring-closing metathesis (RCM) : Applied to synthesize structurally similar 5-hydroxy-5,6-dihydro-2(1H)-pyridones, with kinetic resolution steps for enantiomer separation .
  • Intramolecular aldol condensation : Used for 2(1H)-pyridinone derivatives, leveraging bifunctional precursors with carbonyl and amide groups. Reaction conditions (e.g., base strength) influence regioselectivity .
  • Functionalization of dihydro-2(1H)-pyridone scaffolds : Methoxy groups can be introduced via nucleophilic substitution or protecting group strategies, as seen in analogous compounds .
    • Comparison : RCM offers stereochemical control, while aldol condensation is simpler for fused-ring systems. Yield optimization depends on precursor availability and catalyst selection.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy (δ3.33.5\delta \sim3.3-3.5 ppm), ketone (δ170180\delta \sim170-180 ppm for carbonyl), and dihydropyridone ring protons (δ2.53.0\delta \sim2.5-3.0 ppm for CH2_2 groups) .
  • IR : Strong carbonyl stretches (ν16401680\nu \sim1640-1680 cm1^{-1}) confirm the pyridone core. Methoxy C-O stretches appear at ν11001250\nu \sim1100-1250 cm1^{-1} .
  • HRMS : Accurate mass analysis (e.g., m/z 231.1225 [M+H]+^+) validates molecular formula and substituent effects .

Advanced Research Questions

Q. How do solvent polarity and reagent concentration influence annulation reactions involving this compound?

  • Methodological Answer : In annulation with Nazarov reagents (γ,δ-unsaturated β-keto esters), polar solvents (e.g., DMF) enhance Michael addition kinetics, while low concentrations reduce steric hindrance during cyclization. This stereoselectively forms cis-perhydroisoquinolin-1-ones .
  • Data-Driven Insight : Yield improvements (20%\geq 20\%) are observed in THF compared to non-polar solvents due to better stabilization of intermediates .

Q. What strategies enhance stereoselectivity in ring-closing metathesis (RCM) for dihydropyridone derivatives?

  • Methodological Answer :

  • Chiral catalysts : Grubbs-Hoveyda-type catalysts with N-heterocyclic carbene ligands improve enantioselectivity in RCM .
  • Kinetic resolution : Lipase-mediated resolution (e.g., using Pseudomonas cepacia lipase) separates enantiomers post-RCM, achieving >90% enantiomeric excess (ee) .

Q. How can Diels-Alder reactions be applied to functionalize this compound?

  • Methodological Answer : The dihydropyridone ring acts as a dienophile. Thermal or catalytic Diels-Alder reactions with substituted dienes (e.g., 1,3-butadienes) yield fused isoquinolones. Catalyst choice (e.g., Lewis acids) modulates regioselectivity and endo/exo ratios .

Contradiction Analysis and Optimization

Q. How can discrepancies in reaction yields for annulation or cyclization methods be resolved?

  • Methodological Answer :

  • Parameter screening : Systematically vary solvent polarity, temperature, and catalyst loading to identify optimal conditions (e.g., THF at 60°C vs. DMF at 80°C) .
  • Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps, as demonstrated in pyridone annulation studies .

Computational and Tautomerism Studies

Q. What computational approaches predict the stability of tautomers in this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Analyze relative energies of tautomers (e.g., lactam vs. lactim forms) using B3LYP/6-31G(d) basis sets. Substituents like methoxy groups stabilize specific tautomers via electron donation .
  • NMR chemical shift prediction : GIAO (Gauge-Including Atomic Orbital) methods correlate computed shifts with experimental data to validate tautomeric preferences .

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